

Application Notes and Protocols for EED226 in EZH2 Mutant Cancer Research

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Compound of Interest

Compound Name: Eed226

Cat. No.: B15603109

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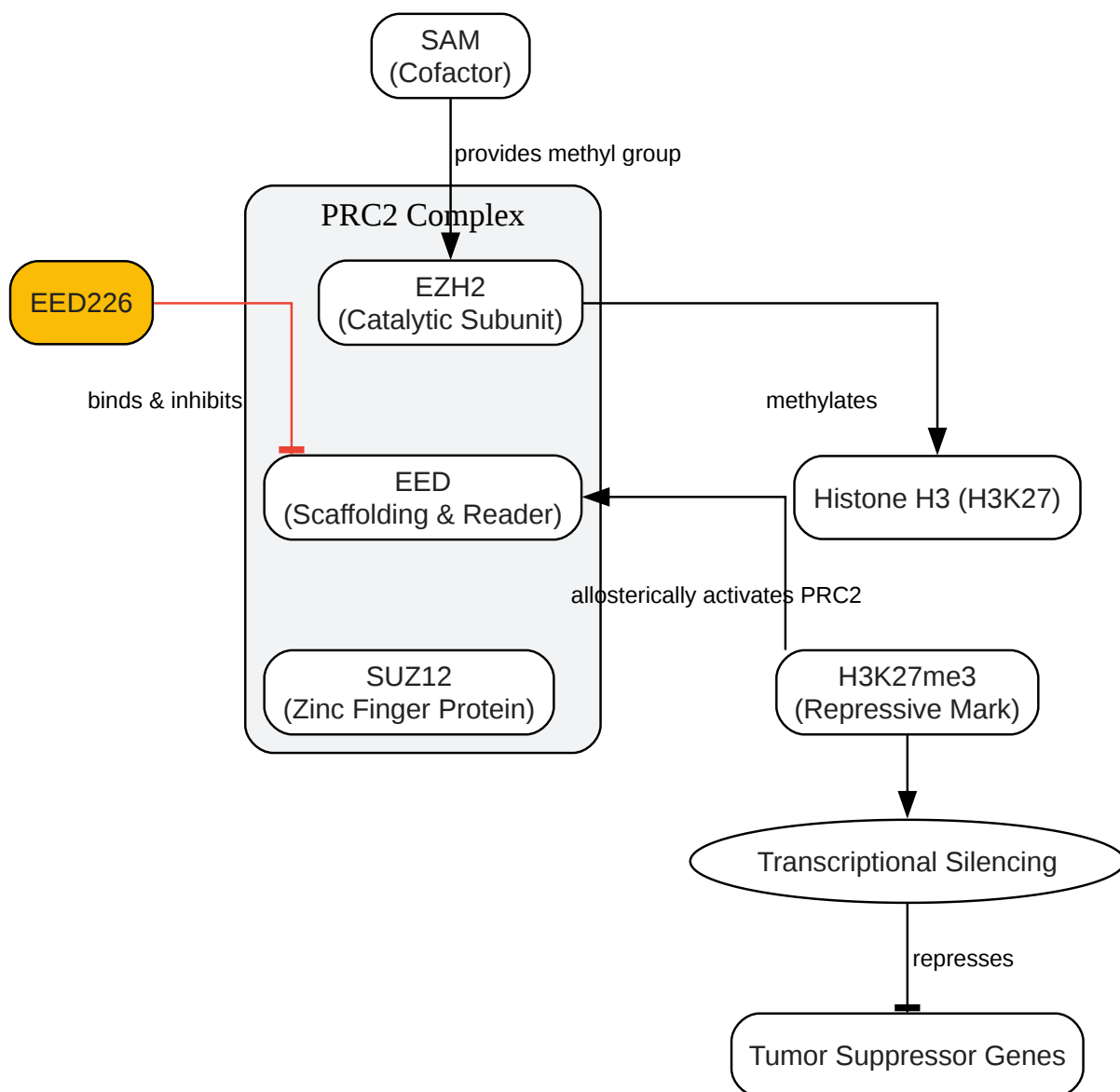
Introduction

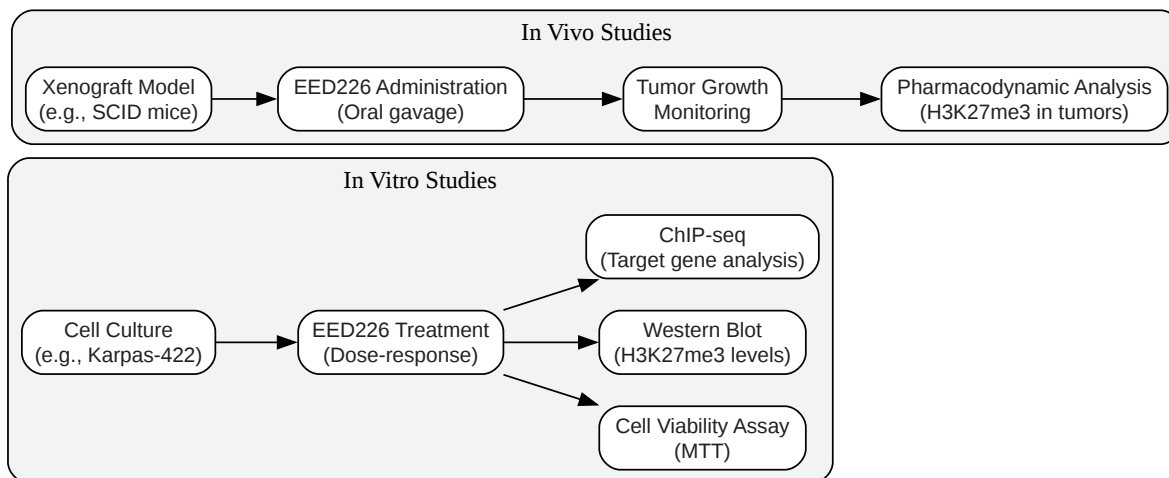
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike traditional EZH2 inhibitors that target the catalytic SET domain, **EED226** employs an allosteric mechanism of action. It binds directly to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][3] This binding induces a conformational change in EED, leading to the inhibition of PRC2's methyltransferase activity.[1][3] A key advantage of **EED226** is its efficacy in cancer models harboring EZH2 mutations that confer resistance to SAM-competitive EZH2 inhibitors.[1] These application notes provide a comprehensive overview of **EED226**, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its use in studying EZH2 mutant cancers.

Mechanism of Action

The PRC2 complex, composed of the core subunits EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27). H3K27me3 is a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes, including tumor suppressors. In many cancers, particularly those with gain-of-function mutations in EZH2, the activity of PRC2 is dysregulated, leading to aberrant gene silencing and tumor progression.

EED226 disrupts the function of the PRC2 complex through a novel allosteric mechanism. It competitively binds to the aromatic cage of the EED subunit, a pocket that normally recognizes H3K27me3 to propagate the repressive signal. This binding of **EED226** induces a conformational change in the EED protein, which in turn inhibits the catalytic activity of EZH2, leading to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.





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